1-Amino-3-methanesulfonylpropan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

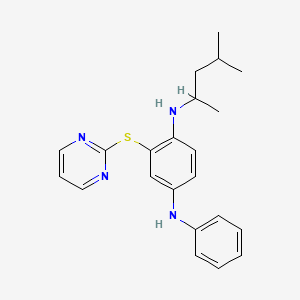

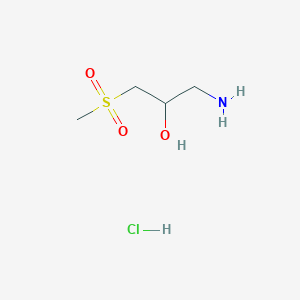

“1-Amino-3-methanesulfonylpropan-2-ol hydrochloride” is an organic compound with the CAS Number: 2126159-87-1 . It has a molecular weight of 189.66 and its IUPAC name is 1-amino-3-(methylsulfonyl)propan-2-ol hydrochloride .

Molecular Structure Analysis

The InChI code for “1-Amino-3-methanesulfonylpropan-2-ol hydrochloride” is 1S/C4H11NO3S.ClH/c1-9(7,8)3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

“1-Amino-3-methanesulfonylpropan-2-ol hydrochloride” is a powder at room temperature . It has a melting point of 131-135 degrees Celsius .

Applications De Recherche Scientifique

Amino Acid Analysis in Proteins : A method utilizing 4 N methanesulfonic acid, which is closely related to 1-Amino-3-methanesulfonylpropan-2-ol hydrochloride, has been developed for precise amino acid composition analysis of proteins or peptides. This technique is advantageous as the neutralized hydrolysate can be applied directly to an ion exchange column, enhancing analytical efficiency (Simpson, Neuberger, & Liu, 1976).

Selective Mesylation in Molecular Differentiation : 1-Amino-3-methanesulfonylpropan-2-ol hydrochloride plays a role in selective mesylation, useful for differentiating amino groups in molecular structures. This reagent selectively mesylates at primary amino groups in molecules containing both primary and secondary amino groups (Kim, Sung, Choi, & Kim, 1999).

Synthesis of Aminoalkanesulfonic Acids : The compound has been utilized in the synthesis of 2-aminoalkanesulfonic acids from chiral amino alcohols. This process involves the transformation of α-amino alcohol methanesulfonate hydrochlorides into sodium β-amino alkanesulfonates, contributing significantly to the field of asymmetric synthesis (Xu, 2002).

Enzymatic Reactions : 1-Amino-3-methanesulfonylpropan-2-ol hydrochloride is relevant in studies exploring enzymatic reactions involving compounds like L-methionine sulfoximine. These studies provide insights into the biochemical pathways and potential toxicity mechanisms of related compounds (Cooper, Stephani, & Meister, 1976).

Antitumor and Antigonad Properties : Research has explored the antitumor and antigonad properties of compounds related to 1-Amino-3-methanesulfonylpropan-2-ol hydrochloride, such as 1,2-bis(methylsulfonyloxy)ethane, indicating potential therapeutic applications in oncology and androgen-dependent disorders (Varga et al., 1996).

Alzheimer's Disease Treatment : 3-Amino-1-propanesulfonic acid, closely related to 1-Amino-3-methanesulfonylpropan-2-ol hydrochloride, has been studied as a potential disease-modifying treatment for Alzheimer's disease due to its ability to bind to amyloid β, a toxic protein involved in the disease's pathology (Aisen et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propriétés

IUPAC Name |

1-amino-3-methylsulfonylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S.ClH/c1-9(7,8)3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEMXSWXNCGITN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(CN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-methanesulfonylpropan-2-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2381556.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2381558.png)

![2,5-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381566.png)

![4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2381568.png)

![5-bromo-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2381570.png)